Elevated Lipophilicity for CNS Drug-Likeness
The target compound exhibits a calculated XLogP3-AA of 4.2, which is 1.0 log unit higher than that of the unsubstituted parent N-phenylbenzylamine (XLogP ≈ 3.2) [1]. This increase is driven by the presence of bromine and fluorine substituents. For CNS drug discovery, an optimal XLogP range of 3–5 is desired to balance blood-brain barrier penetration and aqueous solubility; the target compound falls squarely within this window [2], whereas the unsubstituted parent compound sits at the lower boundary.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | N-Phenylbenzylamine (CAS 103-32-2, PubChem CID 7511): XLogP = 3.2 |
| Quantified Difference | +1.0 log unit (target compound is ~10× more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
A 1.0 log unit increase in XLogP translates to approximately a 10-fold higher partition coefficient, which can significantly improve passive membrane permeability and CNS exposure, making this building block a more suitable starting point for neurological or antiviral discovery programs where target engagement in the CNS is required.
- [1] PubChem. Compound Summary for CID 7511, N-Benzylaniline. National Center for Biotechnology Information. View Source
- [2] Hitchcock SA, Pennington LD. Structure-brain exposure relationships. J Med Chem. 2006;49(26):7559-7583. View Source
